(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine
Description
Molecular Structure and Chemical Properties
The molecular architecture of (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine exhibits remarkable complexity through its incorporation of multiple functional domains. The compound features a chiral center at the second carbon position, designated with S-configuration, which determines its stereochemical properties and biological activity. The presence of the 4-methoxybenzenesulfonyl protecting group provides stability during synthetic procedures while allowing for selective deprotection under appropriate conditions. The benzyloxycarbonyl group serves as an additional protective element that shields reactive amino functionalities during chemical manipulations.
Spectroscopic characterization reveals distinct structural features that enable precise identification and quality assessment of this compound. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular connectivity and spatial arrangement of functional groups. Mass spectrometry confirms the molecular weight and fragmentation patterns consistent with the proposed structure. Infrared spectroscopy identifies characteristic absorption bands corresponding to specific functional groups within the molecule.
| Physical Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₃₃H₄₉N₅O₇S | |
| Molecular Weight | 659.8 g/mol | |
| Chemical Abstracts Service Number | 58810-11-0 | |
| MDL Number | MFCD00237326 | |
| Storage Temperature | 2-8°C |
Properties
IUPAC Name |
(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O7S.C12H23N/c1-31-16-9-11-17(12-10-16)33(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)32-14-15-6-3-2-4-7-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25);11-13H,1-10H2/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFJUFKMGZAOPA-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718550 | |
| Record name | (E)-N~5~-{Amino[(4-methoxybenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58810-11-0 | |
| Record name | L-Ornithine, N5-[imino[[(4-methoxyphenyl)sulfonyl]amino]methyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58810-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-N~5~-{Amino[(4-methoxybenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Key Challenges
The target compound features a pentanoic acid backbone with a phenylmethoxycarbonyl (Z) group at the α-amino position and a 4-methoxyphenylsulfonyl (Mbs)-protected guanidino group at the δ-position. The stereochemical integrity at the C2 position (S-configuration) and the stability of the sulfonamide protecting group under coupling conditions are critical considerations.
Guanidino Group Protection
The guanidino moiety of arginine is protected using 4-methoxybenzenesulfonyl chloride (Mbs-Cl) in a two-step sequence. Initial treatment with Mbs-Cl in dimethylformamide (DMF) at 0–5°C for 2 hours forms the sulfonamide intermediate, followed by reaction with ammonium hydroxide to yield the methylideneamino derivative.
Reaction Conditions:
α-Amino Group Protection
The α-amino group is protected with benzyloxycarbonyl (Z) chloride. The reaction proceeds in a biphasic system (water/dichloromethane) with sodium bicarbonate as the base. The Z group is chosen for its stability under acidic and basic conditions, ensuring compatibility with subsequent coupling steps.
Reaction Conditions:
Carboxylic Acid Activation and Coupling
The C-terminal carboxylic acid is activated using hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF). The activated ester is coupled to a resin-bound peptide chain in solid-phase peptide synthesis (SPPS) protocols, as described in patent literature.
Key Data:
| Parameter | Value |
|---|---|
| Activation Time | 30 minutes |
| Coupling Temperature | 25°C |
| Coupling Efficiency | >95% (HPLC monitoring) |
Deprotection and Purification
Final deprotection of the Z and Mbs groups is achieved using hydrogenolysis (H₂/Pd-C) and thioanisole/TFA cleavage, respectively. Reverse-phase HPLC purification with a C18 column yields the pure compound (>98% purity).
Synthesis of N-Cyclohexylcyclohexanamine (Dicyclohexylamine)
Catalytic Hydrogenation of Aniline
Dicyclohexylamine is industrially produced via the hydrogenation of aniline over ruthenium or palladium catalysts. The reaction occurs at 150–200°C under 50–100 bar H₂ pressure, yielding a mixture of cyclohexylamine and dicyclohexylamine.
Optimized Conditions:
Reductive Amination of Cyclohexanone
An alternative method involves reductive amination of cyclohexanone with cyclohexylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot reaction proceeds at room temperature and offers higher selectivity for the secondary amine.
Reaction Parameters:
| Component | Quantity |
|---|---|
| Cyclohexanone | 1.0 eq |
| Cyclohexylamine | 1.2 eq |
| NaBH₃CN | 1.5 eq |
| Yield | 70–75% |
Comparative Analysis of Methods
The table below contrasts the two primary synthetic routes for dicyclohexylamine:
| Method | Hydrogenation of Aniline | Reductive Amination |
|---|---|---|
| Catalyst | Ru/Nb₂O₅ | NaBH₃CN |
| Temperature | 180°C | 25°C |
| Pressure | 80 bar H₂ | Ambient |
| Selectivity | 40–45% | 70–75% |
| By-products | Cyclohexylamine | Minimal |
Critical Considerations in Large-Scale Production
Solvent Selection for Peptide Synthesis
DMF remains the solvent of choice for sulfonylation and coupling reactions due to its high polarity and ability to solubilize protected amino acids. However, recent patents highlight the use of 2-methyltetrahydrofuran (2-MeTHF) as a greener alternative, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine undergoes hydrolysis in the presence of proteases like cathepsin B, resulting in the cleavage of the peptide bond.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur-containing Mbs group.
Substitution: Substitution reactions can occur at the arginine side chain, particularly involving the guanidino group.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using cathepsin B at an optimal pH of 6.0.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents like dithiothreitol (DTT) can be employed.
Major Products:
Hydrolysis: Cleavage products include smaller peptide fragments and free amino acids.
Oxidation and Reduction: Oxidized or reduced forms of the peptide.
Scientific Research Applications
Chemistry:
Enzyme Kinetics: (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine is used to study the kinetics of proteases like cathepsin B, providing insights into enzyme activity and specificity.
Biology:
Cell Biology: The compound is used to investigate the role of proteases in cellular processes, including protein degradation and signal transduction.
Medicine:
Disease Research: this compound is employed in research on diseases involving protease dysregulation, such as cancer and neurodegenerative disorders.
Industry:
Drug Development: The compound is used in the development of protease inhibitors and other therapeutic agents.
Mechanism of Action
Mechanism: (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine acts as a substrate for proteases like cathepsin B. The enzyme cleaves the peptide bond, releasing the Mbs group and generating a measurable signal. This allows researchers to quantify enzyme activity and study the enzyme’s role in various biological processes.
Molecular Targets and Pathways:
Target: Cathepsin B and other proteases.
Pathways: Involved in protein degradation, signal transduction, and cellular homeostasis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds from the evidence share partial structural or functional similarities (Table 1):
Table 1: Key Structural Comparisons
Key Research Findings
Functional Group Impact :
- The sulfonamide group in the target compound is analogous to sulfonamide-based drugs (e.g., sulfa antibiotics), which often exhibit antimicrobial or anti-inflammatory activity. However, the 4-methoxyphenyl substitution may enhance metabolic stability compared to simpler sulfonamides .
- The Z-group (phenylmethoxycarbonyl) is a common protecting group in peptide synthesis, suggesting the compound might be part of a peptide-based prodrug or inhibitor .
Steric and Lipophilic Effects :
- The N-cyclohexylcyclohexanamine moiety introduces significant lipophilicity, similar to the bicyclic structures in (e.g., compounds e–o). Such features improve membrane permeability but may reduce aqueous solubility .
Sub-chronic toxicity studies in animal models are recommended before human trials .
Biological Activity
The compound (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid; N-cyclohexylcyclohexanamine is a synthetic peptide derivative notable for its biological activity, particularly as a substrate for proteases like cathepsin B. This compound is significant in biochemical research, especially in understanding enzyme kinetics and protease activity within various biological contexts.
- IUPAC Name : (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid; N-cyclohexylcyclohexanamine
- Molecular Formula : C18H28N4O7S
- Molecular Weight : Approximately 444.5 g/mol
The biological activity of this compound is primarily mediated through its interaction with proteases, particularly cathepsin B. The mechanism involves:
- Substrate Interaction : The compound acts as a substrate for cathepsin B, which cleaves the peptide bond.
- Signal Generation : The cleavage results in the release of the methoxybenzenesulfonyl (Mbs) group, generating measurable signals that allow quantification of enzyme activity.
- Pathway Involvement : This process is crucial in pathways related to protein degradation, cellular signaling, and homeostasis.
Enzyme Kinetics
The compound is extensively used to study the kinetics of proteases like cathepsin B. By measuring the rate of substrate cleavage, researchers can derive insights into enzyme specificity and activity under various conditions.
Cell Biology
In cellular contexts, this compound helps investigate the role of proteases in processes such as:
- Protein degradation
- Signal transduction pathways
- Cellular responses to stress
Disease Research
Research indicates that dysregulation of proteases is linked to various diseases, including cancer and neurodegenerative disorders. This compound serves as a valuable tool in studying these diseases by elucidating the role of proteases in pathogenesis.
Case Studies and Research Findings
- Protease Activity Assays : Studies have demonstrated that (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid effectively inhibits cathepsin B activity in vitro, suggesting potential therapeutic applications in conditions characterized by excessive protease activity.
- Therapeutic Development : Research highlighted the use of this compound in developing novel protease inhibitors, which could lead to new treatments for diseases where protease activity is a contributing factor.
- Computational Modeling : Computational studies have predicted that variations in the structural components of this compound can significantly alter its biological efficacy and safety profile, emphasizing the importance of structure-activity relationships (SAR) in drug design.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 5-[[Amino-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-2-(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | Contains a chlorophenyl group | Potentially different biological activity due to halogen substitution |
| 5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | Similar backbone but different side chains | Lacks sulfonamide functionality |
Q & A
Q. What are the critical steps and reagents required for synthesizing this compound?
The synthesis involves multi-step protocols, including:
- Amide bond formation : Use coupling agents like HATU or DCC for introducing the phenylmethoxycarbonylamino group, as described in sulfonamide synthesis methodologies .
- Sulfonylation : Reacting intermediates with 4-methoxyphenylsulfonyl chloride under controlled pH (7–9) and temperature (0–5°C) to avoid side reactions .
- Reductive amination : For the N-cyclohexylcyclohexanamine moiety, employ sodium cyanoborohydride in methanol with monitoring via TLC .
Key reagents include 4-methoxyphenylsulfonyl chloride, coupling agents, and amine precursors. Reaction optimization requires strict control of stoichiometry and inert atmospheres .
Q. How can researchers confirm structural integrity and purity post-synthesis?
- Spectroscopic characterization :
- NMR : Analyze , , and spectra to verify sulfonamide and carbamate functional groups. Compare chemical shifts with analogous compounds (e.g., 4-methoxyphenylsulfonyl derivatives) .
- IR : Confirm carbonyl stretches (1650–1750 cm) for amide and carbamate groups .
- Purity assessment :
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Temperature modulation : For sulfonylation, lower temperatures (0–5°C) minimize hydrolysis of sulfonyl chloride intermediates .
- pH control : Maintain alkaline conditions (pH 8–9) during amide coupling to enhance nucleophilic attack by amine groups .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate reductive amination steps, with monitoring via in-situ FTIR .
- Byproduct analysis : Use LC-MS to identify and quantify side products (e.g., over-sulfonylated derivatives) and adjust reagent stoichiometry accordingly .
Q. What strategies address contradictions in bioactivity data between structural analogs?
- Systematic SAR studies : Compare the target compound with analogs (e.g., 4-chlorophenyl or 2,5-difluorophenyl derivatives) to isolate the impact of the 4-methoxyphenyl group on target binding .
- Docking simulations : Use molecular dynamics to predict interactions with biological targets (e.g., BACE-1 inhibitors), correlating computational results with in vitro assays .
- Meta-analysis : Review conflicting data from similar sulfonamide-carbamate hybrids to identify common confounding factors (e.g., solvent polarity in bioassays) .
Q. How can researchers elucidate the mechanism of action in biological systems?
- Isothermal titration calorimetry (ITC) : Measure binding affinity and stoichiometry with target enzymes (e.g., proteases) under physiological conditions .
- Kinetic studies : Use stop-flow techniques to determine rate constants for enzyme inhibition, comparing results with structurally related inhibitors .
- Metabolic profiling : Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS to identify active or toxic derivatives .
Q. What methodologies resolve ambiguities in stereochemical configuration?
- Chiral HPLC : Employ a Chiralpak IG-U column with hexane/isopropanol to separate enantiomers and confirm the (2S) configuration .
- X-ray crystallography : Co-crystallize the compound with a protein target (e.g., BACE-1) to unambiguously assign stereochemistry .
- Circular dichroism (CD) : Compare CD spectra with known stereoisomers to validate configuration .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting solubility or stability data across studies?
- Conditional reproducibility : Replicate experiments under reported conditions (e.g., DMSO concentration, buffer ionic strength) to identify environmental dependencies .
- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC to reconcile discrepancies in shelf-life claims .
Q. What approaches validate computational predictions of the compound’s physicochemical properties?
- LogP measurement : Compare experimental octanol/water partition ratios with in-silico predictions (e.g., ChemAxon, Schrödinger) to calibrate models .
- pKa determination : Use potentiometric titration to validate computationally predicted ionization states .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
